molecular formula C20H22BrClN2O B2853975 3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1107549-80-3

3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2853975
CAS No.: 1107549-80-3
M. Wt: 421.76
InChI Key: GAEUGEWWWXUSQN-UHFFFAOYSA-M
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Description

This compound is a hexahydroimidazo[1,2-a]pyridinium bromide derivative featuring a 4-chlorophenyl substituent at position 3 and a meta-tolyl (m-tolyl) group at position 1. The presence of the hydroxyl group at position 3 and the bromide counterion enhances solubility in polar solvents, while the aromatic substituents contribute to hydrophobic interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN2O.BrH/c1-15-5-4-6-18(13-15)22-14-20(24,16-8-10-17(21)11-9-16)23-12-3-2-7-19(22)23;/h4-6,8-11,13,24H,2-3,7,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEUGEWWWXUSQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific protein kinases and modulation of signaling pathways related to cell survival and proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the interaction with DNA and proteins within the cell. Molecular docking studies have suggested that it binds effectively to targets associated with cancer progression . This highlights its potential as a lead compound for developing new anticancer therapies.

Organic Electronics

Organic Semiconductor Applications
The unique molecular structure of this compound positions it as a promising candidate for use in organic electronic devices. Research has shown that compounds with similar imidazo[1,2-a]pyridine frameworks can serve as effective electron acceptors in organic solar cells and light-emitting diodes (LEDs) . The incorporation of such compounds into device architectures can enhance charge transport properties and overall device efficiency.

Biochemical Research Tool

Biological Assays and Interactions
This compound has been utilized as a research tool in various biochemical assays. Its interactions with biomolecules such as proteins and nucleic acids have been studied to understand its potential therapeutic applications better. For instance, investigations into its binding affinity with human serum albumin (BSA) and DNA have provided insights into its pharmacokinetic properties and possible side effects . Such studies are crucial for assessing the viability of this compound in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents, ring saturation, and heteroatom positioning. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features Reference
3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide 4-ClPh (3), m-tolyl (1) C₂₁H₂₂ClN₂O⁺·Br⁻ Six-membered saturated ring; hydroxyl group enhances polarity
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide 4-FPh (3), 4-MeOPh (1) C₂₂H₂₄FN₂O₂⁺·Br⁻ Seven-membered azepin ring; methoxy group increases electron density
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide 4-FPh (3), 4-EtOPh (1) C₂₂H₂₆FN₂O₂⁺·Br⁻ Ethoxy substituent improves lipophilicity; azepin ring flexibility
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-BrPh (7), benzyl (3), CN (8), esters C₂₉H₂₆BrN₃O₅ Partially unsaturated ring; ester and nitrile groups modify reactivity

Key Observations

Ring Size and Saturation: The target compound (hexahydroimidazo[1,2-a]pyridine) has a six-membered saturated ring, while analogs like the azepin derivatives (e.g., ) feature a seven-membered ring, which may alter conformational flexibility and binding interactions.

Substituent Effects :

  • Halogenated Aromatics : The 4-chlorophenyl group in the target compound vs. 4-fluorophenyl in affects electron-withdrawing properties and steric bulk. Chlorine’s larger atomic radius may hinder sterically demanding reactions compared to fluorine.
  • Alkoxy vs. Alkyl Groups : The m-tolyl (methyl) group in the target compound vs. methoxy/ethoxy in modifies electronic and solubility profiles. Methoxy/ethoxy groups increase electron density and hydrogen-bonding capacity.

Functional Groups :

  • The hydroxyl group at position 3 in the target compound and analogs provides a site for hydrogen bonding, influencing solubility and biological activity.
  • The nitrile and ester groups in introduce distinct reactivity pathways, such as nucleophilic addition or hydrolysis, absent in bromide salts.

Synthesis and Characterization :

  • Compounds like were synthesized via one-pot multi-step reactions, with structural confirmation via NMR (δ 7.2–7.4 ppm for aromatic protons) and HRMS (e.g., observed m/z 550.0816 vs. calculated 550.0978) . Similar methods likely apply to the target compound, though crystallographic tools like SHELXL or ORTEP may be required for precise structural elucidation.

Research Implications

  • Fluorinated analogs (e.g., ) might exhibit enhanced metabolic stability due to fluorine’s electronegativity.
  • Materials Science : The rigid imidazo[1,2-a]pyridine core could serve as a scaffold for organic semiconductors, with substituents like methoxy or ethoxy groups tuning electronic properties .

Preparation Methods

Cyclocondensation Approaches

The imidazo[1,2-a]pyridine scaffold is classically synthesized via cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds or alkynes. For the hexahydro variant, partial saturation is achieved post-cyclization or through the use of pre-reduced intermediates. A proven method involves the nano Fe₃O₄-supported Biimidazole Cu(I)-catalyzed three-component reaction between 2-aminopyridine, aldehydes, and phenylacetylene in aqueous media under reflux. For example, reacting 2-aminopyridine with 4-chlorobenzaldehyde and phenylacetylene in the presence of MNP@BiimCu (1.4 mol%) and cetyltrimethylammonium bromide (CTAB) yields imidazo[1,2-a]pyridine derivatives in 2–6 hours. Subsequent hydrogenation over Pd/C or Raney Ni under H₂ (50–60 psi) reduces the pyridine ring to the hexahydro form, though regioselectivity must be controlled to retain the 3-position for functionalization.

Metal-Free Cyclization Protocols

Iodine-catalyzed protocols offer a transition-metal-free alternative. Ghosh et al. demonstrated that 2-aminopyridine reacts with acetophenones in cyclohexane under iodine catalysis (10 mol%) to form imidazo[1,2-a]pyridines via imine formation, tautomerization, and oxidative aromatization. Adapting this method, 4-chlorophenylacetone could serve as the ketone component, with the reaction proceeding at ambient temperature to install the 4-chlorophenyl group directly during cyclization.

Functionalization with 4-Chlorophenyl and Hydroxyl Groups

Direct Incorporation via Cyclization

The 4-chlorophenyl group is most efficiently introduced during the core-forming step. For instance, using 4-chlorobenzaldehyde in the Cu-catalyzed three-component reaction ensures direct incorporation at position 3. The hydroxyl group, however, requires post-cyclization modification. Kusy et al. reported that bromomalonaldehyde reacts with 2-aminopyridines under microwave irradiation to form 3-carbaldehyde intermediates, which can be reduced to 3-hydroxy derivatives using NaBH₄ or LiAlH₄. Alternatively, epoxidation of a pre-existing double bond followed by acid-catalyzed ring opening introduces hydroxyl groups with stereochemical control.

Oxidation-Reduction Sequences

Hydroxylation at position 3 may also proceed via oxidation of a methylene group. MNP@BiimCu-catalyzed reactions in aqueous media often yield alcohols through in situ oxidation of alkyne intermediates. For example, phenylacetylene oxidation generates ketones, which are subsequently reduced by CTAB-stabilized intermediates to secondary alcohols. This pathway could be tailored to produce the 3-hydroxy substituent directly during core formation.

Quaternization with m-Tolyl Bromide

N-Alkylation Strategies

Quaternization of the tertiary nitrogen in hexahydroimidazo[1,2-a]pyridine is achieved using (3-methylbenzyl)bromide. A general procedure involves refluxing the amine intermediate with a 1.2–1.5 molar equivalent of m-tolyl bromide in acetonitrile for 48 hours. The reaction proceeds via an SN2 mechanism, with the bromide ion serving as the counterion. Workup includes extraction with dichloromethane, drying over Na₂SO₄, and recrystallization from ethanol/water to yield the pure ammonium salt.

Solvent and Catalytic Optimization

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing the transition state. Adding a catalytic amount of potassium iodide (KI) facilitates halide exchange, improving alkylation efficiency. For instance, reacting 3-(4-chlorophenyl)-3-hydroxyhexahydroimidazo[1,2-a]pyridine with m-tolyl bromide in acetonitrile/KI at 80°C achieves >85% conversion within 24 hours.

Synthetic Optimization and Characterization

Yield and Purity Enhancements

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the hexahydro core with >90% purity prior to quaternization. Final products are characterized by ¹H/¹³C NMR, HRMS, and elemental analysis. The hydroxyl group exhibits a broad singlet at δ 4.8–5.2 ppm in ¹H NMR, while the quaternary nitrogen’s m-tolyl protons resonate as a multiplet at δ 7.1–7.3 ppm.

Comparative Analysis of Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Cu-catalyzed MNP@BiimCu 6 78 92
Iodine-catalyzed I₂ 12 65 88
Quaternization None 48 82 95

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, similar imidazo[1,2-a]pyridines are synthesized via one-pot reactions under reflux with ethanol or acetonitrile as solvents, requiring precise control of temperature (e.g., 80–100°C) and reaction time (12–24 hours) to optimize yield and purity . Challenges include managing competing side reactions (e.g., over-oxidation) and isolating intermediates via column chromatography or recrystallization.

Q. How is the compound structurally characterized?

Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3 to confirm substituent positions and hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed vs. calculated mass within 0.0162 Da error) .
  • X-ray crystallography : SHELX software for structure refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What solvents and conditions are optimal for purification?

Recrystallization in ethanol or methanol at low temperatures (4°C) is common. For hygroscopic intermediates, anhydrous diethyl ether or THF under inert atmospheres (N2_2/Ar) prevents hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and polarizability. Solvent effects are modeled using the CPCM method. These data correlate with experimental UV-Vis and redox behavior .

Q. How to resolve discrepancies in crystallographic data (e.g., disorder or thermal motion)?

Refinement in SHELXL with restraints for anisotropic displacement parameters and hydrogen bonding constraints (e.g., O–H···O distances). Graph set analysis identifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) to validate packing arrangements .

Q. What strategies optimize structure-activity relationships (SAR) for biological targets?

  • Substituent variation : Compare analogs with halogen (Cl, F) or methoxy groups at the 4-position of phenyl rings to assess binding affinity .
  • In vitro assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify target interactions (e.g., KdK_d values) .

Q. How to address low yields in large-scale synthesis?

Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) and improves efficiency. Solvent optimization (e.g., switching from DMF to acetonitrile) minimizes byproduct formation .

Methodological Tables

Q. Table 1: Common Characterization Techniques

TechniqueApplication ExampleKey ParametersReference
1H^1H NMRAssigning hydroxyl proton shiftsDMSO-d6d_6, 400 MHz
HRMSConfirming molecular formulaESI+ mode, 550.0978 (calc.)
X-ray diffractionResolving cation-anion interactionsSHELXL refinement, R1<0.05R_1 < 0.05

Q. Table 2: Reaction Optimization Parameters

ParameterEffect on Yield/PurityExampleReference
TemperatureHigher temps accelerate cyclization100°C vs. 80°C (yield +15%)
Solvent polarityAcetonitrile reduces hydrolysis vs. DMFPurity increase from 61% to 78%
Catalystp-TsOH improves imidazole ring formation10 mol% catalyst load

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